molecular formula C22H29N3O3 B2814215 N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide CAS No. 613655-78-0

N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide

Cat. No.: B2814215
CAS No.: 613655-78-0
M. Wt: 383.492
InChI Key: WIMAJHBWNZQVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide is a synthetic organic compound featuring a piperazine core, a common structural motif in medicinal chemistry. Piperazine derivatives are extensively investigated in pharmaceutical research for their potential to interact with various biological targets. While the specific research applications and mechanism of action for this particular molecule are not well-documented in the public domain, structural analogs containing the acetamide and piperazine functional groups have been explored for a range of biological activities. For instance, related N-phenylacetamide derivatives have been studied for their central nervous system activity, with some compounds showing promise as anticonvulsant agents in preclinical models . Furthermore, substituted piperazine compounds are known to be of significant interest in the development of receptor antagonists, highlighting the versatility of this chemical class in drug discovery efforts . The presence of the benzyl and hydroxypropoxy substituents on the piperazine ring in this compound suggests potential for diverse molecular interactions, making it a candidate for specialized research and development projects in chemical biology and pre-clinical pharmacology. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-18(26)23-20-7-9-22(10-8-20)28-17-21(27)16-25-13-11-24(12-14-25)15-19-5-3-2-4-6-19/h2-10,21,27H,11-17H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMAJHBWNZQVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of benzyl chloride with piperazine to form N-benzylpiperazine.

    Hydroxypropoxy Addition: The N-benzylpiperazine is then reacted with epichlorohydrin to introduce the hydroxypropoxy group.

    Phenyl Acetamide Coupling: The final step involves coupling the hydroxypropoxy intermediate with 4-acetamidophenol under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Conversion to benzylamines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The benzyl group may enhance the compound’s binding affinity, while the hydroxypropoxy and acetamide moieties contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Benzylpiperazine derivatives generally exhibit stronger anticonvulsant activity than methylpiperazine analogs (e.g., Compound 12 in ) due to enhanced hydrophobic interactions .
  • Thermodynamic Properties : The methoxy-substituted analog () has a lower molecular weight (399.48 vs. 400.48) and higher polarity, which may reduce CNS penetration but improve renal clearance .

Biological Activity

N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide, also known as N-(4-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide, is a complex organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a benzyl group, and an acetamide moiety. Its molecular formula is C22H31N3O3C_{22}H_{31}N_{3}O_{3} with a molecular weight of 385.5 g/mol. The IUPAC name is this compound, and its CAS number is 613655-78-0.

Target Proteins : The primary targets of this compound are oxidoreductase proteins. The compound interacts with these proteins by binding to their active sites, which may influence various biochemical pathways involving redox reactions.

Biochemical Pathways : By modulating the activity of oxidoreductase enzymes, this compound may affect metabolic processes such as cellular respiration and detoxification mechanisms.

Biological Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities.

Antimicrobial Activity

In vitro studies have demonstrated that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. It has also shown effectiveness against fungal pathogens, suggesting its potential as a therapeutic agent in treating infections.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and safety profiles of similar structures.

StudyFindings
Anticonvulsant Activity Study Analogous compounds were synthesized and tested for anticonvulsant properties in animal models. The results indicated that modifications in the piperazine structure significantly impacted activity levels against seizures .
SAR Analysis Structure-activity relationship (SAR) studies revealed that substituents on the piperazine ring influence the potency of anticonvulsant effects. Compounds with higher lipophilicity showed delayed onset but prolonged action .
Oxidoreductase Inhibition The compound's ability to inhibit specific oxidoreductases was confirmed through enzyme assays, highlighting its potential role in metabolic modulation.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Piperazine Intermediate : Reaction of benzyl chloride with piperazine to yield N-benzylpiperazine.
  • Hydroxypropoxy Addition : Reacting N-benzylpiperazine with epichlorohydrin introduces the hydroxypropoxy group.
  • Phenyl Acetamide Coupling : Coupling the hydroxypropoxy intermediate with 4-acetamidophenol under basic conditions forms the target compound.

These methods can be optimized for industrial production to enhance yield and purity through techniques like continuous flow reactors.

Q & A

Q. What are the key synthetic routes and characterization techniques for N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of 4-benzylpiperazine with epoxide intermediates under basic conditions (e.g., triethylamine) to form the hydroxypropoxy linkage.
  • Step 2 : Coupling with 4-acetamidophenol derivatives using nucleophilic substitution.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation, High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) for purity assessment .

Q. What in vitro assays are recommended for initial evaluation of the compound's biological activity?

  • Enzyme inhibition assays : Target enzymes relevant to neurological or inflammatory pathways (e.g., kinases, phosphodiesterases).
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors due to the benzylpiperazine moiety).
  • Cytotoxicity screening : MTT or LDH assays in cell lines (e.g., HEK-293, SH-SY5Y) to establish safety margins .

Q. Which analytical techniques confirm structural integrity post-synthesis?

  • 1H/13C NMR : To verify proton environments and carbon frameworks.
  • FTIR : For functional group validation (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
  • X-ray crystallography : For absolute configuration determination if crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities across studies?

  • Orthogonal assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate binding affinities independently.
  • Batch reproducibility checks : Ensure synthetic consistency via HPLC and elemental analysis.
  • Structural analogs : Test derivatives to isolate pharmacophore contributions .

Q. What computational strategies are effective in predicting target interactions?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with targets (e.g., 5-HT receptors).
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories).
  • Mutagenesis validation : Correlate computational predictions with experimental IC50 shifts in mutant receptors .

Q. How to design derivatives to improve metabolic stability?

  • Block metabolic hotspots : Introduce fluorine atoms or methyl groups at positions prone to oxidation (e.g., benzylpiperazine ring).
  • In vitro metabolism assays : Use liver microsomes to identify major metabolites and guide structural modifications.
  • Prodrug strategies : Mask polar groups (e.g., hydroxypropoxy) with ester linkages to enhance bioavailability .

Q. What are the critical parameters for optimizing reaction yields during synthesis?

  • Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) for SN2 reactions.
  • Catalyst optimization : Use Pd/C or CuI for coupling steps (2–5 mol% loading) .

Q. How to assess in vivo efficacy while addressing pharmacokinetic limitations?

  • Formulation strategies : Nano-encapsulation (e.g., liposomes) to enhance solubility and half-life.
  • PK/PD modeling : Integrate plasma concentration-time profiles with pharmacodynamic endpoints (e.g., receptor occupancy).
  • Tissue distribution studies : Radiolabel the compound (e.g., ³H or ¹⁴C) to track biodistribution .

Data Contradiction Analysis Example

Scenario : Discrepancies in IC50 values for serotonin receptor inhibition.
Resolution Workflow :

Replicate assays using identical cell lines and buffer conditions.

Verify compound purity (>99% via HPLC) and storage conditions (desiccated, -20°C).

Cross-validate with a secondary technique (e.g., electrophysiology for ion channel targets) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas use) to minimize batch variability.
  • Data Transparency : Report negative results (e.g., failed coupling attempts) to guide troubleshooting.
  • Collaborative Validation : Share samples with independent labs for activity confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.